molecular formula C13H10FNO2 B8604586 3-Amino-2'-fluorobiphenyl-4-carboxylic acid

3-Amino-2'-fluorobiphenyl-4-carboxylic acid

Cat. No. B8604586
M. Wt: 231.22 g/mol
InChI Key: HMFDRAZNOBPGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084620B2

Procedure details

Step 2 A solution of methyl-3-amino-2′-fluorobiphenyl-4-carboxylate (0.425 g, 1.73 mmol) in 1 M aqueous sodium hydroxide (6.9 mL, 6.9 mmol) and THF (3.5 mL) was heated at reflux overnight. The mixture was cooled to rt and concentrated almost to dryness. 6 M hydrochloric acid (0.1 mL) was added to the solution at 0° C. and the precipitate was collected by filtration, washed with water and dried to give 3-amino-2′-fluorobiphenyl-4-carboxylic acid (0.338 g, 84%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.87, d, 8.25, 1H), 7.50 (t, J=7.97, 1H), 7.47-7.55 (m, 1H), 7.25-7.36 (m, 2H), 6.92 (br s, 1H), 6.76 (s, 1H), 6.59 (d, J=7.70, 1H). Mass spectrum m/z 232.1 (M+H)+.
Name
methyl-3-amino-2′-fluorobiphenyl-4-carboxylate
Quantity
0.425 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[F:17])=[CH:7][C:6]=1[NH2:18])=[O:4].[OH-].[Na+]>C1COCC1>[NH2:18][C:6]1[CH:7]=[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[F:17])[CH:9]=[CH:10][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
methyl-3-amino-2′-fluorobiphenyl-4-carboxylate
Quantity
0.425 g
Type
reactant
Smiles
COC(=O)C1=C(C=C(C=C1)C1=C(C=CC=C1)F)N
Name
Quantity
6.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated almost to dryness
ADDITION
Type
ADDITION
Details
6 M hydrochloric acid (0.1 mL) was added to the solution at 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1C(=O)O)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.338 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.